1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-10-11-18(13-16(15)2)24-14-19(22-23-24)20(25)21-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQQOCNTFSBYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326847-17-9) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is with a molecular weight of 334.4 g/mol. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Structural Characteristics
The synthesis of triazole derivatives often involves cyclization reactions of hydrazones or thiosemicarbazides. The specific synthesis pathway for this compound typically includes the reaction of appropriate aryl isothiocyanates with hydrazine derivatives, leading to the formation of triazole rings through cyclization in basic media.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 43.4 | |
| HCT116 (Colon Cancer) | 27.3 | |
| T47D (Breast Cancer) | 43.4 |
These studies indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of triazole compounds has also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
The mechanism of action typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Anticancer Studies : A study evaluated a series of triazole derivatives against MCF7 and HCT116 cell lines, revealing that modifications in the phenyl ring significantly affected cytotoxicity. The presence of electron-donating groups enhanced activity against cancer cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of triazoles against clinical isolates of bacteria and fungi. The results indicated that certain structural modifications increased potency against resistant strains .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have shown that 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and the disruption of cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antifungal and Antimicrobial Properties
Triazole compounds are known for their antifungal activity. This specific compound has shown efficacy against several fungal strains, making it a candidate for developing new antifungal agents.
Data Table: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Cryptococcus neoformans | 4 µg/mL |
Pesticidal Activity
The compound has demonstrated potential as a pesticide due to its ability to inhibit certain enzymes in pest species. This property can be harnessed to develop environmentally friendly agricultural products.
Case Study:
Field trials indicated that formulations containing this triazole derivative significantly reduced pest populations while maintaining crop yield .
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 120 | 30 |
| Polystyrene | 150 | 25 |
| Triazole-modified Polymer | 180 | 40 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The activity and physicochemical properties of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Amide Chain Flexibility : The 3-phenylpropyl chain provides greater conformational flexibility than rigid benzyl (MKA027) or short propyl groups, optimizing receptor interactions .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents (e.g., in ) improve bioactivity by altering electron density and binding kinetics.
Physicochemical and Pharmacokinetic Properties
- Solubility : Polar amide substituents (e.g., hydroxypropyl in ZIPSEY ) improve aqueous solubility, whereas the target’s hydrophobic 3-phenylpropyl may limit it.
- Metabolic Stability : Methyl groups on the aryl ring (target compound) resist oxidative metabolism compared to chlorophenyl derivatives, suggesting longer half-life .
Q & A
Q. Q1. What are the standard synthetic protocols for 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
A1. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by substitution with the 3,4-dimethylphenyl group and coupling to the 3-phenylpropylamine moiety. Key steps include:
- Azide preparation : Reacting propargyl derivatives with sodium azide under acidic conditions .
- Click chemistry : Optimizing solvent (e.g., DMSO or acetonitrile), temperature (60–80°C), and copper catalyst (CuI or CuSO₄·5H₂O) to maximize triazole ring formation .
- Purification : Thin-layer chromatography (TLC) and column chromatography to isolate intermediates; final product confirmed via ¹H/¹³C NMR and HRMS .
Q. Q2. How is the compound characterized to confirm structural integrity and purity?
A2. Characterization involves:
- Spectroscopic techniques : ¹H/¹³C NMR for functional group identification (e.g., triazole protons at δ 7.8–8.2 ppm) and carboxamide carbonyl signals (~165–170 ppm) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 391.18) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. Q3. What preliminary biological assays are used to evaluate its activity?
A3. Initial screening includes:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Testing tautomerase activity (e.g., macrophage migration inhibitory factor (MIF) inhibition via UV-Vis spectroscopy with p-hydroxyphenylpyruvate as substrate) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar triazole-carboxamides?
A4. Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:
-
Comparative SAR analysis : Tabulating activity data for analogs (e.g., substituents on phenyl rings influence MIF inhibition efficacy) .
Substituent Position Activity (IC₅₀, μM) Target 3,4-Dimethylphenyl 0.8 ± 0.1 MIF 4-Chlorophenyl 1.2 ± 0.3 MIF 2-Fluorophenyl 2.5 ± 0.4 MIF -
Dose-response validation : Replicating assays under standardized conditions (e.g., pH, serum concentration) .
Q. Q5. What methodologies elucidate the compound’s mechanism of action in cancer cell apoptosis?
A5. Advanced approaches include:
Q. Q6. How can structure-activity relationship (SAR) studies improve potency against specific targets?
A6. SAR optimization involves:
- Substituent scanning : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding affinity .
- Scaffold hopping : Replacing the 3-phenylpropyl group with heterocyclic amines (e.g., piperidinyl) to improve solubility .
- Pharmacophore modeling : Identifying critical hydrogen-bonding motifs (e.g., carboxamide NH interactions with MIF’s Pro1 residue) .
Methodological Challenges and Solutions
Q. Q7. How should researchers address the compound’s instability in aqueous buffers during biological assays?
A7. Stability issues arise from hydrolytic cleavage of the carboxamide bond. Mitigation strategies:
Q. Q8. What analytical techniques quantify trace impurities in synthesized batches?
A8. Employ:
- UPLC-MS/MS : Detect impurities at <0.1% levels using MRM transitions .
- DSC/TGA : Assess thermal stability (decomposition onset >200°C) .
Data Interpretation and Validation
Q. Q9. How to validate conflicting data on the compound’s solubility and bioavailability?
A9. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
